molecular formula C13H12N4 B11745286 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11745286
M. Wt: 224.26 g/mol
InChI Key: VXQBOTXEVAIGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS RN 121405-36-5) is a versatile chemical scaffold in medicinal chemistry, primarily valued for its role in the discovery and development of novel kinase inhibitors. Its core structure, the 7H-pyrrolo[2,3-d]pyrimidine, is a known adenine bioisostere, allowing it to interact with various enzyme binding sites. Recent research highlights its significant potential in infectious disease and oncology. Compounds based on this scaffold have been designed as bumped kinase inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key regulator in the sexual reproduction of the malaria parasite, with promising in vitro inhibitory activity (IC₅₀ = 0.210–0.530 μM) . Furthermore, analogous pyrrolo[2,3-d]pyrimidine derivatives are established as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical target in anticancer drug development . This makes this compound a valuable building block for researchers synthesizing compounds to probe biological pathways and develop new therapeutic agents for malaria, cancer, and other conditions. The compound has a molecular formula of C₁₃H₁₂N₄ and a molecular weight of 224.26 g/mol . It is offered for research applications only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H3,14,15,16,17)

InChI Key

VXQBOTXEVAIGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluidine in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group if present in derivatives.

    Oxidation and Reduction: The aromatic ring and amine group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can lead to various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine, including 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibit significant anticancer properties. A study evaluated various derivatives against breast cancer cell lines, showing that certain compounds had an IC50 value of 6.17 µM/ml, indicating potent activity compared to standard treatments like doxorubicin .

Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes associated with cancer proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases and other tyrosine kinases that are critical in cancer cell signaling pathways .

Inhibition of Protein Kinases

This compound has been identified as a reversible inhibitor of Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling. In vitro studies revealed that certain derivatives exhibited an IC50 value as low as 3.0 nM against BTK, demonstrating their potential in treating B-cell malignancies and autoimmune diseases .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. It has shown promise in models of rheumatoid arthritis by inhibiting inflammatory cytokines and reducing joint damage in collagen-induced arthritis models . This suggests potential therapeutic applications in managing autoimmune disorders.

Antimicrobial Activity

Research indicates that some pyrrolo[2,3-d]pyrimidine derivatives possess antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, highlighting the compound's potential as an antibacterial agent .

Material Science Applications

In addition to biological applications, this compound serves as a building block for synthesizing new materials with unique properties. Its structure allows for modifications that can lead to novel compounds with tailored functionalities for industrial applications.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerMDA-MB-468 (breast cancer)6.17
BTK InhibitionBTK enzyme3.0
Anti-inflammatoryCollagen-induced arthritisEffective in vivo
AntimicrobialVarious bacterial strainsEffective

Case Studies

  • BTK Inhibitors : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for BTK inhibition. The most potent compound demonstrated significant selectivity and efficacy against B-cell lymphoma cell lines, suggesting a promising avenue for therapeutic development in hematological malignancies .
  • Breast Cancer Research : A study focusing on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives highlighted their anticancer potential through various assays against breast cancer cells, establishing a foundation for future drug development targeting this disease .

Mechanism of Action

The mechanism of action of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The biological and physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituents at positions 5, 7, and the N4-amine. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application References
This compound 5: p-Tolyl; 4: NH₂ C₁₃H₁₂N₄ 224.26 Scaffold for kinase inhibitors
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5: I; 4: NH₂ C₆H₆IN₄ 259.04 Intermediate for Suzuki couplings; anticancer
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5: CH₃; 4: NH₂ C₇H₈N₄ 148.17 Kinase inhibitor intermediate
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5: 4-Aminophenyl; 7: CH₃; 4: NH₂ C₁₃H₁₃N₅ 239.28 Targeted therapies (exact target unspecified)
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5: 4-MeOPh; 7: C₂H₅; 4: NH₂ C₁₅H₁₅N₅O 281.31 Improved solubility due to ethyl and methoxy groups
N-(4-Butylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4: NH-(4-butylphenyl) C₁₆H₁₈N₄ 266.34 Exploration of N4-aryl modifications
A. Impact of Halogenation :
  • The 5-iodo analog (CAS 163622-50-2) is a key intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enhancing target affinity . Iodo-substituted derivatives are often precursors to radiolabeled probes for imaging studies.
B. Role of N7 Substituents :
  • 7-Methyl or 7-ethyl groups (e.g., 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) improve metabolic stability by reducing oxidation at the pyrrole nitrogen. For example, 5-(4-aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1770824-08-2) is optimized for prolonged half-life in vivo .
  • 7-(Cyclopropylmethyl) or 7-(2-morpholinoethyl) substituents (e.g., compounds 10a, 10d in ) enhance solubility and blood-brain barrier penetration .
C. Aryl Group Modifications at Position 5 :
  • p-Tolyl vs.
  • 4-Methoxyphenyl or 3,4-Dimethoxyphenyl (e.g., compounds 2e, 9k) introduce electron-donating groups that enhance interactions with polar kinase active sites .
D. N4-Amine Modifications :
  • N4-Aryl Substitution : Replacing the primary amine with N4-aryl groups (e.g., N-(4-butylphenyl)) alters selectivity profiles. For instance, N4-phenyl derivatives are reported in EGFR and Aurora kinase inhibitors .

Biological Activity

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for diverse biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C13H12N4, with a molecular weight of approximately 224.26 g/mol. The compound features a p-tolyl group at the 5-position and an amino group at the 4-position, contributing to its reactivity and biological properties. The amino group allows for nucleophilic substitutions, while the pyrrolo[2,3-d]pyrimidine moiety facilitates various chemical reactions typical of pyrimidine derivatives.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit antioxidant and anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers, suggesting their potential as therapeutic agents against inflammatory diseases .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. A study focusing on pyrrolo[2,3-d]pyrimidines revealed promising antiproliferative activity against various human tumor cell lines. The compound exhibited growth inhibition in nanomolar to micromolar ranges (GI50 values), indicating its potential as a lead compound for cancer therapy .

Inhibition of Malaria Pathogens

Recent studies have explored the use of pyrrolo[2,3-d]pyrimidines as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Specifically, compounds derived from this class showed IC50 values ranging from 0.210 to 0.589 µM against PfCDPK4 and PfCDPK1 respectively, highlighting their potential in malaria treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Below is a comparative table showcasing similar compounds and their activities:

Compound NameStructural FeaturesBiological Activity
4-Piperidin-1-yl-5-m-tolyl-7H-pyrrolo[2,3-d]pyrimidinePiperidinyl substituentPotential anti-cancer activity
4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidineChlorophenyl substituentAnti-inflammatory properties
6-Amino-7-deazapurineDeazapurine derivativeAntiviral activity

These compounds retain the core structural features characteristic of pyrrolo[2,3-d]pyrimidines while exhibiting unique biological profiles due to different substituents.

Molecular docking studies have been conducted to elucidate how this compound interacts with its biological targets. These studies suggest that the compound binds effectively to active sites of enzymes like COX-2 and CDPKs through hydrogen bonding interactions with key amino acid residues. Such insights help optimize the structure for enhanced efficacy and reduced toxicity in future drug development efforts .

Q & A

Q. Table 1: Reaction Optimization

SubstituentSolventTemp (°C)Time (h)Yield (%)
<i>p</i>-TolylIsopropanol802463
4-FluorophenylIsopropanol801254
4-CyanophenylEtOH703674
Data derived from and .

How can researchers characterize the purity and structural integrity of this compound?

Basic
Key analytical techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry via characteristic shifts (e.g., H-5 at δ 6.75–6.82 ppm; H-2 at δ 8.25–8.34 ppm) .
  • HRMS (APCI) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for <i>p</i>-tolyl derivative: Calcd 293.37, Found 293.38) .
  • Elemental Analysis : Ensures C, H, N content within ±0.4% of theoretical values .

How can structural modifications at specific positions influence kinase inhibitory activity?

Advanced
The 5-<i>p</i>-tolyl group enhances hydrophobic interactions with kinase ATP-binding pockets. SAR studies reveal:

  • Position 5 : Bulky aryl groups (e.g., phenyl, tolyl) improve CpCDPK1 inhibition (IC50 < 100 nM) .
  • Position 7 : Substitutions (e.g., benzyl) modulate selectivity; 7-benzyl derivatives show antitubulin activity (IC50 = 0.24 µM vs. TTBK1) .

Q. Table 2: Kinase Inhibition Profiles

DerivativeTarget KinaseIC50 (nM)Selectivity (vs. JAK2)
5-<i>p</i>-TolylCpCDPK185>100x
5-PhenylTgCDPK1120>50x
7-BenzylTTBK124017.6x
Data from and .

What strategies address low solubility in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate or acetyl groups at the 3′-OH position to improve bioavailability .

How to resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from assay variability (e.g., ATP concentration, cell lines). Mitigation strategies:

  • Standardize Assays : Use fixed ATP levels (e.g., 10 µM) and isogenic cell lines (e.g., HEK293-PERK KO vs. WT) .
  • Control for Off-Target Effects : Include counter-screens against related kinases (e.g., JAK2, EGFR) .

What analytical techniques confirm successful synthesis?

Q. Basic

  • TLC Monitoring : Use ethyl acetate/triethylamine/hexanes (5:1:3) to track reaction progress .
  • Melting Point Analysis : Sharp MP ranges (e.g., 259–260°C) indicate purity .

What are the latest computational approaches to predict interactions with target proteins?

Q. Advanced

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to PERK or CDPK1 ATP pockets .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.